molecular formula C22H38N2O4 B6098786 1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol

1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B6098786
M. Wt: 394.5 g/mol
InChI Key: GCDQEXLLWHBKKJ-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a methoxy group, and an oxan-4-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Alkylation: The phenoxy intermediate is then subjected to alkylation with 1-chloro-3-(diethylamino)propan-2-ol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-amine
  • 1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-thiol

Uniqueness

1-(Diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(diethylamino)-3-[2-methoxy-5-[[methyl(oxan-4-ylmethyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O4/c1-5-24(6-2)16-20(25)17-28-22-13-19(7-8-21(22)26-4)15-23(3)14-18-9-11-27-12-10-18/h7-8,13,18,20,25H,5-6,9-12,14-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQEXLLWHBKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC(=C1)CN(C)CC2CCOCC2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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